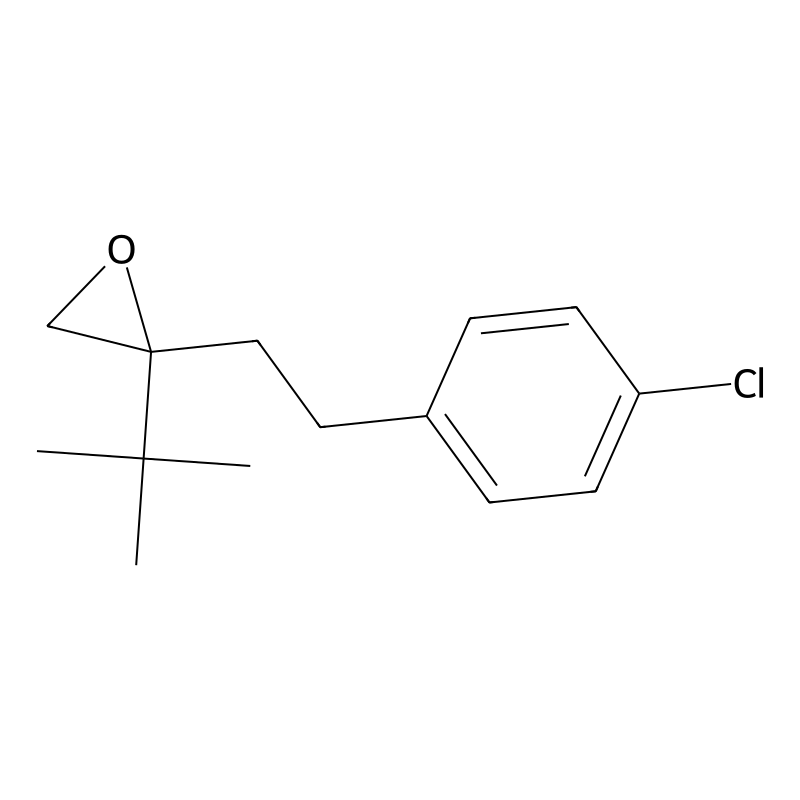

2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane, also known as 2-tert-butyl-2-(4-chlorophenyl)ethyl oxirane, is a chemical compound with the molecular formula C14H19ClO and a CAS number of 80443-63-6. This oxirane derivative features a chlorophenyl group, contributing to its distinct chemical properties and biological activities. The compound is characterized by an epoxide functional group, which is known for its reactivity and utility in various

The oxirane structure of this compound makes it highly reactive, particularly in nucleophilic substitution reactions. Common reactions include:

- Ring-opening Reactions: The epoxide can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other functional groups.

- Synthesis of Derivatives: It serves as an intermediate in the synthesis of more complex molecules, including fungicides and herbicides. For example, it can be converted into tebuconazole, a widely used fungicide in agriculture .

2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane exhibits notable biological activity, particularly as a precursor in the synthesis of agrochemicals. Its derivatives are known for their fungicidal properties, making them valuable in agricultural applications. The chlorophenyl moiety enhances its biological activity by increasing lipophilicity and bioavailability .

The synthesis of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane typically involves several steps:

- Formation of the Epoxide: A common method includes reacting dimethyl sulfide with methyl bromide to form trimethylsulfonium bromide. This intermediate is then reacted with 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one in the presence of a strong base (e.g., sodium hydride) and an inert solvent at controlled temperatures .

- Workup Procedure: The reaction mixture is usually worked up by adding water to separate organic phases and then purifying the product through distillation or chromatography .

The primary applications of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane are in the agricultural sector as an intermediate for synthesizing fungicides. Its derivatives are utilized for:

- Fungicides: Particularly in the formulation of products like tebuconazole that help control fungal diseases in crops.

- Chemical Intermediates: It serves as a building block for various chemical syntheses in both industrial and research settings .

Interaction studies involving 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane often focus on its reactivity with biological nucleophiles. These studies reveal how the compound interacts with enzymes or other biological molecules, influencing its efficacy as a fungicide. The chlorophenyl group plays a crucial role in these interactions by enhancing binding affinity to target sites within organisms .

Several compounds share structural similarities with 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tebuconazole | C16H22ClN3O | A more complex structure with additional nitrogen atoms; widely used as a systemic fungicide. |

| Propiconazole | C15H17ClN3O | Similar fungicidal properties but differs in chemical structure and mechanism of action. |

| Chlorothalonil | C8Cl4N2 | A non-systemic fungicide that acts differently compared to oxirane derivatives; broader spectrum of activity against fungi. |

The presence of both the chlorophenyl and tert-butyl groups in 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane contributes to its unique reactivity and biological activity compared to these similar compounds.

2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane possesses a well-defined chemical identity that encompasses multiple systematic naming conventions and registration systems. The compound is officially registered under Chemical Abstracts Service number 80443-63-6, establishing its unique identification within the global chemical database. According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is systematically named 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane. This naming convention reflects the structural organization of the molecule, beginning with the oxirane ring system and incorporating the substituted aromatic moiety and branched alkyl components.

The molecular formula C₁₄H₁₉ClO accurately represents the compound's atomic composition, corresponding to a molecular weight of 238.75 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation appears as CC(C)(C)C1(CO1)CCC2=CC=C(C=C2)Cl, providing a standardized method for digital chemical databases. The International Chemical Identifier string InChI=1S/C14H19ClO/c1-13(2,3)14(10-16-14)9-8-11-4-6-12(15)7-5-11/h4-7H,8-10H2,1-3H3 offers comprehensive structural information including connectivity and hydrogen count.

Alternative nomenclature systems recognize this compound through various systematic names, including 2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-oxirane and Oxirane, 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl). The compound has been assigned the Molecular Design Limited number MFCD01938345 for database management purposes. Additional registry systems, including the Environmental Protection Agency DSSTox Substance identification DTXSID5042247, provide regulatory tracking capabilities.

Historical Context in Organic Synthesis

The development of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane represents a significant milestone in the evolution of synthetic organic chemistry methodologies, particularly within the context of epoxide chemistry and its applications to pharmaceutical and agrochemical synthesis. The historical significance of this compound is intrinsically linked to the broader development of epoxide synthetic strategies that emerged prominently during the latter half of the twentieth century. Epoxides, characterized by their three-membered oxirane rings containing two carbon atoms and one oxygen atom, have long been recognized as versatile synthetic intermediates due to their inherent ring strain and consequent reactivity.

The synthetic approaches to epoxide formation have evolved considerably since the early industrial production methods focused primarily on ethylene oxide and propylene oxide production. The dominant industrial epoxides continue to be produced on scales of approximately 15 and 3 million tonnes per year for ethylene oxide and propylene oxide, respectively. However, the development of more sophisticated epoxidation methodologies has enabled the synthesis of structurally complex epoxides such as 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane.

Historical patent literature reveals significant developments in the synthetic methodology for this particular compound. German patent DE3824457C2, filed in 1988, describes comprehensive processes for the preparation of 2-(4-chlorophenyl-ethyl)-2-tert-butyl-oxirane, indicating substantial industrial interest in this molecule during the late 1980s. The patent documentation suggests the utilization of advanced synthetic techniques involving toluene-based reaction systems, potassium hydroxide catalysis, and trimethylsulfonium bromide reagents. These methodological advances represented significant improvements over earlier epoxidation techniques, particularly in terms of reaction selectivity and product yield.

The compound's historical development has been closely associated with advances in metal-catalyzed epoxidation reactions, which were first explored using tert-butyl hydroperoxide systems. These metal-catalyzed approaches involve the formation of active metal peroxy complexes containing metal-oxygen-oxygen-R groups, which subsequently transfer oxygen centers to alkene substrates. The evolution of these methodologies has been crucial for the successful synthesis of complex epoxides bearing multiple functional groups, such as the chlorophenyl and tert-butyl substituents present in 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane.

Role as a Key Intermediate in Agrochemical Production

2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane serves as a critical synthetic intermediate in the production of tebuconazole, a systemic triazole fungicide that has achieved widespread commercial significance in agricultural crop protection. The compound's strategic importance in agrochemical synthesis stems from its unique structural features that facilitate the introduction of the triazole functionality essential for antifungal activity. The synthesis of tebuconazole involves the nucleophilic opening of the epoxide ring with 1,2,4-triazole under basic conditions, creating the characteristic tertiary alcohol structure that defines this class of fungicides.

Recent synthetic methodologies have demonstrated remarkable efficiency in the conversion of 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane to tebuconazole, with reported overall yields reaching 90.1% and final product purities of 99.5%. These synthetic methods are characterized by mild reaction conditions and notably absent by-product formation, representing significant improvements over earlier synthetic approaches. The optimization of these synthetic pathways has contributed substantially to the commercial viability of tebuconazole production on an industrial scale.

Chinese patent CN105348057A provides detailed methodology for the synthetic transformation of this epoxide intermediate to tebuconazole through a series of well-defined reaction steps. The patent describes synthetic approaches involving catalytic hydrogenation reactions, dehalogenation procedures, and specialized reaction conditions utilizing hydrogen gas and methanol solvent systems. These methodological advances have enabled the efficient large-scale production of tebuconazole while maintaining high standards of product quality and synthetic efficiency.

The agricultural significance of tebuconazole, produced from this epoxide intermediate, extends across multiple crop protection applications. Tebuconazole functions as a sterol biosynthesis inhibitor, specifically targeting the cytochrome P450 enzyme system responsible for ergosterol production in fungal pathogens. This mechanism of action provides broad-spectrum antifungal activity against numerous plant pathogenic organisms, including species responsible for significant agricultural losses worldwide.

Industrial production methodologies for 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane have been optimized to support the substantial global demand for tebuconazole-based fungicides. United States patent US4988829A describes comprehensive processes for large-scale synthesis involving diethylene glycol reaction systems, potassium hydroxide catalysis, and toluene-based extraction procedures. These industrial methods emphasize reaction efficiency, product purity, and environmental considerations essential for commercial agrochemical production.

The compound's role in agrochemical production extends beyond tebuconazole synthesis to encompass broader applications in crop protection chemistry. Research indicates potential utility in the synthesis of related triazole fungicides and other agrochemically relevant compounds that require similar structural motifs. The versatility of the epoxide functionality allows for diverse nucleophilic ring-opening reactions, potentially enabling access to multiple fungicidal compounds from a single synthetic intermediate.

Physical Description

XLogP3

Other CAS

Wikipedia

General Manufacturing Information

Oxirane, 2-[2-(4-chlorophenyl)ethyl]-2-(1,1-dimethylethyl)-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.